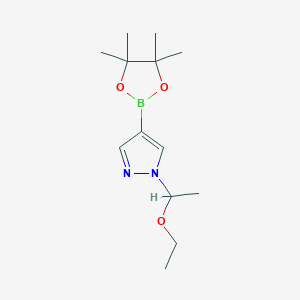

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organoborate compounds. The molecule's formal name reflects its structural hierarchy, beginning with the pyrazole ring system as the parent structure, followed by the boronic acid pinacol ester substituent at position 4, and the ethoxyethyl protecting group at position 1 of the pyrazole nitrogen. Alternative nomenclature variations documented in chemical databases include "1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester" and "2-[1-(1-ethoxyethyl)-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane".

The Chemical Abstracts Service registry analysis reveals extensive documentation of this compound across multiple chemical databases and supplier catalogs. The molecular formula C₁₃H₂₃BN₂O₃ corresponds to a molecular weight of 266.14 daltons, with the compound maintaining consistent registry information across all major chemical databases. The International Chemical Identifier string InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3 provides a unique digital fingerprint for unambiguous identification. The Simplified Molecular Input Line Entry System notation CC1(C)OB(OC1(C)C)C2=CN(C(OCC)C)N=C2 offers an alternative structural representation suitable for computational applications.

Eigenschaften

IUPAC Name |

1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVGEWCELXYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673882 | |

| Record name | 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029716-44-6 | |

| Record name | 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029716-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials

- 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole: The halogenated pyrazole substrate.

- Isopropyl magnesium chloride-lithium chloride complex (1.0 M in THF): Used for metal-halogen exchange.

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Boron source for borylation.

- Solvent: Tetrahydrofuran (THF).

Reaction Conditions and Steps

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole (1.00 g, 4.56 mmol) + Isopropyl magnesium chloride-lithium chloride complex (6.32 mL, 8.22 mmol, 1.0 M in THF) in THF at 20–25 °C for 16 h | Metal-halogen exchange to form the organomagnesium intermediate | Formation of pyrazolylmagnesium species |

| 2 | Addition of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.73 g, 10.95 mmol) at -20 °C, warming to room temperature over 2 h | Borylation of organometallic intermediate | Formation of boronic ester |

| 3 | Quench with saturated aqueous ammonium chloride, extraction with hexanes, washing with sodium bicarbonate and brine, drying over sodium sulfate | Work-up and purification | Isolation of product as colorless oil |

Yield and Purity

- Yield: Approximately 99% isolated yield.

- Physical form: Colorless oil, which can be further purified to a white solid.

- Purity: High, suitable for further synthetic applications.

Mechanistic Insights

- The initial metal-halogen exchange step uses the isopropyl magnesium chloride-lithium chloride complex to replace the bromine atom on the pyrazole ring with a magnesium species, forming a reactive organometallic intermediate.

- The intermediate then reacts with the boron reagent, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which transfers the boronate ester moiety to the pyrazole ring.

- The reaction proceeds under mild conditions (room temperature to slightly below zero), ensuring functional group tolerance and minimal side reactions.

Reaction Optimization and Scalability

- The reaction times (16 h for metalation, 2 h for borylation) and temperatures (20–25 °C for metalation, -20 °C to room temperature for borylation) are optimized to maximize yield and minimize by-products.

- The use of lithium chloride in the magnesium reagent enhances the reactivity and selectivity of the metalation step.

- The procedure is amenable to scale-up due to straightforward work-up and high yield.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting material | 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole |

| Metalation reagent | Isopropyl magnesium chloride-lithium chloride complex (1.0 M in THF) |

| Borylation reagent | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | Tetrahydrofuran (THF) |

| Metalation conditions | 20–25 °C, 16 h |

| Borylation conditions | -20 °C to room temperature, 2 h |

| Work-up | Saturated ammonium chloride quench, hexane extraction, washing, drying |

| Yield | 99% |

| Product form | Colorless oil / white solid |

Additional Notes

- The product is sensitive to air and moisture and should be stored sealed in a dry, dark place at room temperature.

- Slight solubility in DMSO and methanol is noted.

- The compound is used as an intermediate in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.

- Safety precautions include avoiding skin and eye contact due to irritation potential.

Analyse Chemischer Reaktionen

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents such as toluene or ethanol.

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of this compound is in the development of enzyme inhibitors. Research has indicated that derivatives of pyrazoles exhibit significant biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows it to act as a boronic acid pinacol ester, which is crucial for the design of inhibitors targeting various kinases and proteases involved in cancer progression.

Biological Evaluation

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance, a study highlighted the design of novel inhibitors targeting focal adhesion kinase (FAK), where similar compounds demonstrated potent inhibitory activity . Such findings suggest that 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could be a valuable scaffold for developing new therapeutics.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique boron-containing moiety allows for various reactions such as Suzuki coupling reactions and other cross-coupling methods that are essential in synthesizing complex organic molecules . The modular approach to synthesizing pyrazoles facilitates the creation of libraries of compounds for screening in drug discovery programs.

Case Study 1: Inhibitor Development

A recent research article detailed the synthesis of pyrazole-based compounds and their evaluation against specific protein targets. The study found that compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor cell proliferation and migration . This underscores the potential of this compound in cancer therapy.

Case Study 2: Synthesis Methodology

Another study presented a simple modular method for synthesizing trisubstituted pyrazoles using starting materials that include boronic acid derivatives . This methodology could be applied to synthesize this compound efficiently while allowing for variations to enhance biological activity.

Wirkmechanismus

The mechanism of action of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The pyrazole ring can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural analogs, highlighting substituent variations and their implications:

*Estimated based on molecular formulas.

Key Observations:

Substituent Bulk and Reactivity: The ethoxyethyl group in the target compound balances steric hindrance and electronic effects, enabling efficient cross-coupling while maintaining solubility . Smaller groups (e.g., methyl in ) enhance reactivity in coupling reactions but may compromise stability.

Biological Activity :

- The target compound's ethoxyethyl group is critical for binding interactions in kinase inhibitors like baricitinib, as shown in co-crystallization studies .

- Trifluoromethylphenyl derivatives (e.g., ) exhibit enhanced target affinity due to fluorine's electronegativity and hydrophobic effects.

Synthetic Utility :

Performance in Cross-Coupling Reactions

Comparative studies suggest:

- The target compound achieves 65–75% yields in Suzuki couplings under optimized conditions (Pd catalysts, aqueous/organic biphasic systems) .

- Dimethoxyethyl analogs show reduced reactivity due to electron-donating methoxy groups .

- Trifluoromethylphenyl derivatives require specialized catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling .

Biologische Aktivität

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1029716-44-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 266.14 g/mol. The structure features a pyrazole ring substituted with an ethoxyethyl group and a dioxaborolane moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H23BN2O3 |

| Molecular Weight | 266.14 g/mol |

| CAS Number | 1029716-44-6 |

| Purity | >98% (GC) |

| Melting Point | 65.0 - 69.0 °C |

Pharmacological Activity

Research indicates that compounds containing pyrazole and boron functionalities often exhibit significant biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, pyrazole derivatives have been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the dioxaborolane group may enhance the compound's ability to interact with these targets due to its unique electronic properties.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of target kinases.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that boron-containing compounds can modulate oxidative stress pathways in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

- In Vitro Studies : In vitro assays demonstrated that similar pyrazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells).

- Animal Models : Preclinical studies using animal models have shown promising results in tumor reduction when treated with pyrazole derivatives. These studies often highlight the importance of dosage and administration routes for optimizing therapeutic effects.

- Safety Profile : Initial toxicity assessments indicate that while some derivatives may cause skin and eye irritation (hazard statements H315 and H319), they generally exhibit a favorable safety profile at therapeutic doses.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyrazole-boronate ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For example:

- Suzuki coupling : React 4-bromo/chloro-pyrazole derivatives with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in a degassed solvent system (THF/Na₂CO₃(aq)) at 100°C .

- Alkylation : Introduce the ethoxyethyl group using alkyl halides (e.g., 2-chloroethyl ethyl ether) with K₂CO₃/KI in DMF at 25–100°C .

Key considerations : Use inert conditions for boronates, and purify via column chromatography (silica gel, hexane/EtOAc) .

Basic: How is the compound characterized structurally and analytically?

- NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., pyrazole protons at δ 7.5–8.5 ppm) and ¹³C NMR (boronate ester carbons at ~25–30 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., B–O bond lengths ~1.36 Å) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI) .

- FT-IR : Identify B–O stretches (~1350 cm⁻¹) and pyrazole C–N vibrations (~1500 cm⁻¹) .

Advanced: How can competing side reactions during Suzuki coupling be minimized?

- Catalyst optimization : Use Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos ligand to enhance selectivity for aryl/heteroaryl partners .

- Solvent control : Degassed dioxane/H₂O (5:1) at 60–90°C improves coupling efficiency while suppressing protodeboronation .

- Stoichiometry : Limit excess boronate (1.2–1.5 eq) to reduce homo-coupling byproducts .

Advanced: What computational approaches validate the compound’s electronic structure?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in cross-couplings. Match optimized geometries (bond lengths/angles) with X-ray data .

- Molecular docking : Model interactions with biological targets (e.g., kinase inhibitors) to guide derivatization .

Basic: What storage conditions ensure compound stability?

Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Use amber vials to avoid light-induced degradation .

Advanced: How can steric hindrance from the ethoxyethyl group affect reactivity?

The ethoxyethyl group may:

- Reduce coupling efficiency with bulky aryl halides (e.g., ortho-substituted partners). Mitigate by using microwave-assisted heating (120°C, 30 min) .

- Enhance solubility in polar solvents (e.g., THF), enabling homogeneous reaction conditions .

Basic: What are the compound’s stability limits under acidic/basic conditions?

- Acidic conditions (pH < 5) : Rapid hydrolysis of the boronate ester to boronic acid.

- Basic conditions (pH > 9) : Risk of deborylation; use buffered systems (pH 7–8) for aqueous reactions .

Advanced: How is the compound utilized in multi-step drug discovery workflows?

- Kinase inhibitor synthesis : Serve as a boronate handle for late-stage diversification via Suzuki coupling with heteroaryl halides (e.g., pyridines, imidazoles) .

- Protecting group strategies : Temporarily mask reactive sites (e.g., amines) during orthogonal functionalization .

Basic: What role does the pinacol boronate group play in synthetic applications?

The pinacol ester:

- Stabilizes the boronic acid, preventing polymerization.

- Enhances solubility in organic solvents for cross-coupling .

Advanced: How to troubleshoot low yields in alkylation steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.